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Compound Name:
1,5-Difluoro-2,4-

dimethoxybenzene

Cat. No.: B1601719 Get Quote

Abstract: This technical guide provides a comprehensive overview of 1,5-Difluoro-2,4-
dimethoxybenzene, a fluorinated aromatic compound of interest in synthetic and medicinal

chemistry. While specific experimental data for this isomer is not extensively published, this

document consolidates its core molecular information and provides expert insights into its

physicochemical properties, analytical characterization, and potential applications by drawing

parallels with closely related isomers and general principles of organic chemistry. This guide is

intended for researchers, scientists, and professionals in drug development and materials

science who are interested in leveraging fluorinated building blocks for novel molecular design.

Core Molecular Identity
1,5-Difluoro-2,4-dimethoxybenzene is a substituted aromatic compound. Its fundamental

molecular details are crucial for any experimental design, from reaction stoichiometry to

analytical interpretation.

Molecular Formula and Weight
The chemical formula and molecular weight are foundational parameters for this compound.

Molecular Formula: C₈H₈F₂O₂[1]

Molecular Weight: 174.15 g/mol [2][3]

CAS Number: 79069-70-8[1][4]
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Structural Isomerism: A Critical Note
It is imperative to distinguish 1,5-Difluoro-2,4-dimethoxybenzene from its isomers, which

share the same molecular formula and weight but differ in the substitution pattern on the

benzene ring. A prominent and more extensively documented isomer is 1,2-Difluoro-4,5-

dimethoxybenzene (CAS: 203059-80-7).[2][3][5] Misidentification can lead to significant errors

in experimental design and interpretation of results.

Property
1,5-Difluoro-2,4-

dimethoxybenzene

1,2-Difluoro-4,5-

dimethoxybenzene

Structure

CAS Number 79069-70-8[1][4] 203059-80-7[2][3][5]

Molecular Formula C₈H₈F₂O₂[1] C₈H₈F₂O₂[2][3][5]

Molecular Weight 174.15 g/mol [2][3] 174.15 g/mol [2][3][5]

Physicochemical Properties and Rationale
While specific experimental data for 1,5-Difluoro-2,4-dimethoxybenzene is limited, its

properties can be expertly inferred from its structure and comparison with related analogues.

The presence of two electron-donating methoxy groups and two electronegative fluorine atoms

dictates its electronic and physical characteristics.

Polarity: The molecule possesses a significant dipole moment due to the electronegative

fluorine and oxygen atoms. This suggests moderate solubility in polar organic solvents.

Reactivity: The benzene ring is activated by the electron-donating methoxy groups, making it

susceptible to electrophilic aromatic substitution. The fluorine atoms act as deactivators but

are also ortho-, para-directing. The interplay of these groups creates a unique reactivity

profile that can be exploited in targeted synthesis.

Hydrogen Bonding: The absence of acidic protons means it cannot act as a hydrogen bond

donor, but the oxygen and fluorine atoms can act as weak hydrogen bond acceptors.

Synthesis and Experimental Protocols
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The synthesis of 1,5-Difluoro-2,4-dimethoxybenzene is not widely documented. However, a

general and logical synthetic pathway can be proposed based on standard organic chemistry

transformations. A plausible approach involves the methylation of a corresponding

dihydroxydifluorobenzene precursor.

Proposed Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis of substituted

dimethoxybenzene compounds, which can be adapted for the target molecule.
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Caption: Conceptual workflow for the synthesis and characterization of 1,5-Difluoro-2,4-
dimethoxybenzene.
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General Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure for the methylation of a diol, which would be the key

step in the proposed synthesis of 1,5-Difluoro-2,4-dimethoxybenzene from its dihydroxy

precursor.

Disclaimer: This is a representative protocol and must be adapted and optimized for the

specific substrate.

Preparation: To a stirred solution of the dihydroxy precursor (1.0 eq) in a suitable polar

aprotic solvent (e.g., DMF or Acetone) under an inert atmosphere (e.g., Argon), add a base

such as potassium carbonate (K₂CO₃, 2.5 eq).

Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 2.2 eq), dropwise to the

suspension at room temperature.

Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin

Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

Workup: After cooling to room temperature, quench the reaction by adding water. Extract the

aqueous layer with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel.

Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the

synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of 1,5-Difluoro-2,4-dimethoxybenzene is expected to

be relatively simple.
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Aromatic Protons: Two signals in the aromatic region (typically 6.5-8.0 ppm), each

integrating to 1H. These protons will exhibit coupling to the adjacent fluorine atoms (H-F

coupling).

Methoxy Protons: Two distinct singlets in the region of 3.5-4.0 ppm, each integrating to 3H,

corresponding to the two non-equivalent methoxy groups.

¹³C NMR: The carbon NMR spectrum will show 6 distinct signals, accounting for the

molecular symmetry. The carbons directly bonded to fluorine will show large one-bond C-F

coupling constants.

¹⁹F NMR: The fluorine NMR spectrum would be expected to show two distinct signals,

confirming the presence of two non-equivalent fluorine atoms.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

For 1,5-Difluoro-2,4-dimethoxybenzene, the molecular ion peak (M⁺) would be observed at

an m/z value corresponding to its molecular weight (174.15). High-resolution mass

spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present. Key expected peaks include:

C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹

C=C stretching (aromatic) ~1500-1600 cm⁻¹

C-O stretching (ether) ~1000-1300 cm⁻¹

C-F stretching ~1000-1400 cm⁻¹

Applications in Research and Development
The strategic incorporation of fluorine into organic molecules is a widely used strategy in

medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6][7]
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While specific applications for the 1,5-isomer are not well-documented, its structural motifs

suggest significant potential in several areas, drawing parallels from its isomers.

Pharmaceutical and Agrochemical Synthesis
Fluorinated aromatics are crucial building blocks in the synthesis of pharmaceuticals and

agrochemicals.[3] The unique substitution pattern of 1,5-Difluoro-2,4-dimethoxybenzene
makes it an attractive intermediate for creating complex molecules with tailored biological

activities. The fluorine atoms can improve pharmacokinetic properties such as lipophilicity and

resistance to metabolic degradation.[3]

Materials Science
Difluorinated aromatic compounds are also used in the development of advanced materials,

including polymers and liquid crystals.[3] The polarity and rigidity imparted by the difluoro-

dimethoxybenzene core can be exploited to create materials with specific thermal, electronic,

or optical properties. For example, related compounds are used as precursors in the synthesis

of complex polycyclic aromatic structures through Diels-Alder reactions.[8][9]

Conclusion
1,5-Difluoro-2,4-dimethoxybenzene represents a valuable, albeit under-explored, building

block for chemical synthesis. This guide has established its core molecular identity and

provided a robust framework for its synthesis, characterization, and potential applications

based on established chemical principles and data from closely related isomers. As the

demand for novel fluorinated compounds continues to grow in drug discovery and materials

science, a deeper experimental investigation into this and other unique isomers is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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